(S,S)-TAPI-0

Beschreibung

Contextualization of TAPI-0 within Metalloproteinase Inhibitor Research

Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase (ADAM) domain-containing proteins are families of enzymes that play significant roles in the remodeling of the extracellular matrix, shedding of cell surface proteins, and processing of signaling molecules. scbt.com Their dysregulation is implicated in a wide range of diseases, including cancer, inflammatory disorders, and cardiovascular diseases. scbt.com Consequently, the development and study of metalloproteinase inhibitors have been a significant area of research.

TAPI-0 is recognized as an inhibitor of both MMPs and, notably, ADAM17, also known as TNF-α converting enzyme (TACE). medchemexpress.comscbt.com TACE is a key enzyme responsible for cleaving pro-tumor necrosis factor-alpha (TNF-α) into its mature, active form, a crucial step in inflammatory responses. medchemexpress.com By inhibiting TACE, TAPI-0 can attenuate the processing and release of TNF-α. medchemexpress.com Its ability to interact with the catalytic domain of these enzymes distinguishes it as a selective inhibitor. scbt.com

Historical Development and Initial Characterization of TAPI-0

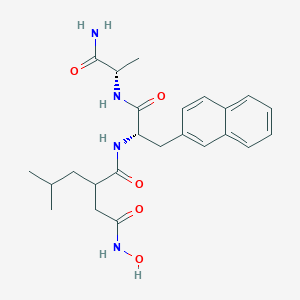

TAPI-0 was developed as part of research efforts to target metalloproteinases. Its chemical name is N-[(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-(2-naphthalenyl)-L-alanyl-L-alaninamide, and its molecular formula is C₂₄H₃₂N₄O₅. nih.gov It is a hydroxamate-based inhibitor, a class of compounds known for their ability to chelate the zinc ion in the active site of metalloproteinases. scbt.com

Initial characterization of TAPI-0 established its inhibitory activity against TACE with an IC₅₀ value typically reported around 100 nM. medchemexpress.comscbt.com It was also found to inhibit other metalloproteinases, including collagenase and gelatinase. scbt.com Early studies demonstrated its capacity to block both spontaneous and phorbol (B1677699) 12-myristate 13-acetate (PMA)-induced release of TNF-α in cell lines.

Scope and Significance of TAPI-0 in Preclinical Investigations

TAPI-0 has been extensively utilized in preclinical investigations to explore the roles of metalloproteinases, particularly ADAM17/TACE, in various biological processes and disease models. Its use has provided valuable insights into the functional consequences of inhibiting these enzymes.

Research has demonstrated the significance of TAPI-0 in studies related to inflammation and immune responses. For instance, it has been used to investigate the shedding of L-selectin, a process mediated by metalloproteinases, which is involved in regulating cell polarity in monocytes. rndsystems.com Additionally, TAPI-0 has been employed to study its effects on natural killer (NK) cells, showing an increase in the frequency of CD16⁺CD107a⁺ NK cells and IFNγ secretion, suggesting a role in modulating NK cell activity. researchgate.net

Beyond immune modulation, TAPI-0 has been instrumental in exploring the involvement of metalloproteinases in infectious diseases and cancer biology. Studies have shown that TAPI-0, in concert with GM6001, can inhibit the growth of Chlamydia trachomatis by targeting bacterial peptide deformylase. medchemexpress.comrndsystems.comnih.gov In cancer research, TAPI-0 has been used to demonstrate that inhibiting TACE activity can enhance the susceptibility of myeloma cells to TRAIL-mediated apoptosis by restoring cell surface levels of death receptor 4 (DR4). plos.orgscispace.com This suggests a potential strategy for overcoming resistance to TRAIL-based therapies. Furthermore, TAPI-0 has been used in studies investigating the role of ADAM17 in high glucose-induced alterations of podocyte function, relevant to diabetic kidney disease, showing a reduction in oxidative stress and improved glomerular albumin permeability upon ADAM17 inhibition. mdpi.com

The application of TAPI-0 in preclinical studies allows researchers to dissect the specific functions of metalloproteinases and their inhibitors, contributing to a deeper understanding of disease mechanisms and the identification of potential therapeutic targets. scbt.com

Selected Research Findings with TAPI-0

Below are examples of research findings obtained using TAPI-0 in preclinical settings. These are presented as data points that could be part of interactive data tables in a digital format.

Inhibition of TACE Activity: TAPI-0 inhibits TACE with an IC₅₀ of approximately 100 nM. medchemexpress.comscbt.com

Effect on Chlamydia trachomatis Growth: TAPI-0, in combination with GM6001, inhibits C. trachomatis growth by targeting peptide deformylase. medchemexpress.comrndsystems.comnih.gov

Modulation of NK Cell Activity: Treatment with TAPI-0 (5 µM) for 4 hours increased the frequency of CD16⁺CD107a⁺ NK cells. researchgate.net

Impact on DR4 Expression in Myeloma Cells: TAPI-0 treatment reduced soluble DR4 levels in conditioned media and increased cell surface DR4 levels in myeloma cells. plos.org

Effect on Albumin Permeability in Podocytes: Incubation of high glucose-exposed podocytes with TAPI-0 (10 µM, 24 h) decreased albumin permeability by 49%. mdpi.com

Reduction of Oxidative Stress in Podocytes: In the presence of TAPI-0 (10 µM, 24 h), high glucose-induced elevation of ROS levels in podocytes decreased by 27%. mdpi.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O5/c1-14(2)10-19(13-21(29)28-33)23(31)27-20(24(32)26-15(3)22(25)30)12-16-8-9-17-6-4-5-7-18(17)11-16/h4-9,11,14-15,19-20,33H,10,12-13H2,1-3H3,(H2,25,30)(H,26,32)(H,27,31)(H,28,29)/t15-,19?,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCPLBFLOSEABN-VBSNWNEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931887 | |

| Record name | N~4~-Hydroxy-N~1~-{1-hydroxy-1-[(1-hydroxy-1-iminopropan-2-yl)imino]-3-(naphthalen-2-yl)propan-2-yl}-2-(2-methylpropyl)butanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143457-40-3 | |

| Record name | TAPI (inhibitor) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143457403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~4~-Hydroxy-N~1~-{1-hydroxy-1-[(1-hydroxy-1-iminopropan-2-yl)imino]-3-(naphthalen-2-yl)propan-2-yl}-2-(2-methylpropyl)butanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanism of Tapi 0 Action

TACE (ADAM17) Inhibition by TAPI-0

TACE (ADAM17) is a membrane-bound metalloprotease responsible for the proteolytic cleavage (shedding) of the ectodomains of a variety of cell surface proteins, including pro-tumor necrosis factor-alpha (pro-TNF-α). frontiersin.orgplos.orgnih.govoup.com This shedding process releases the soluble, active forms of these proteins, which can then exert their downstream effects. TAPI-0 functions as an inhibitor of TACE, thereby attenuating the release of such soluble mediators. medchemexpress.comrndsystems.com

Specificity and Potency of TACE Inhibition by TAPI-0.

TAPI-0 is recognized as an inhibitor of TACE. Its potency against TACE has been reported with IC50 values typically around 100 nM. scbt.comscientificlabs.co.ukmerckmillipore.commedchemexpress.comadooq.comprobechem.com While TAPI-0 is used to block TACE-mediated TNF-α shedding, it is important to note that it is not exclusively specific for TACE and also inhibits other metalloproteinases.

Here is a summary of reported IC50 values for TAPI-0 against TACE:

| Target Enzyme | IC50 (nM) | Source |

| TACE (ADAM17) | 100 | scbt.comscientificlabs.co.ukmerckmillipore.commedchemexpress.comprobechem.com |

| TACE (ADAM17) | 50-100 | adooq.com |

| TACE (ADAM17) | 19 | eurogentec.com |

Molecular Interactions and Catalytic Mechanism Disruption by TAPI-0.

TACE, like other metalloproteinases, contains a catalytic domain that includes a zinc ion essential for its proteolytic activity. nih.gov TAPI-0, being a hydroxamate-based inhibitor, is understood to interact with this catalytic zinc ion. nih.gov Hydroxamate inhibitors chelate the zinc atom in the active site, which is a common mechanism for inhibiting metalloproteinase activity. nih.gov This interaction disrupts the enzyme's ability to cleave its substrates. Molecular docking analysis suggests that TAPI-0 binds to the catalytic domain of TACE. researchgate.net

Conformational Changes Induced by TAPI-0 Binding to TACE.

While specific detailed studies on conformational changes induced solely by TAPI-0 binding to TACE are not extensively detailed in the provided snippets, related hydroxamate inhibitors, such as IK682, have been shown to induce conformational changes in TACE upon binding. The binding of IK682, for instance, was observed to cause movement in a loop region of TACE to accommodate the inhibitor, and these conformational changes may contribute to high-affinity binding. researchgate.net Given that TAPI-0 is also a hydroxamate inhibitor targeting the catalytic site, it is plausible that its binding also induces conformational alterations in the enzyme, affecting substrate access and catalytic efficiency. scbt.comscbt.com

Kinetic Aspects of TACE Inhibition by TAPI-0.

The kinetic profile of TACE inhibition by TAPI-0 has been investigated. One study using a fluorimetric assay reported an IC50 of 19 nM for TAPI-0 against TACE, with kinetic readings taken over 60 minutes. eurogentec.com Another source describes TAPI-0 as having distinct reaction kinetics with a gradual onset of inhibition that allows for sustained modulation of TACE activity. scbt.com This contrasts with TAPI-1, another TACE inhibitor, which is characterized by a rapid onset of inhibition followed by a prolonged effect. scbt.com

Matrix Metalloproteinase (MMP) Inhibition by TAPI-0

In addition to its effects on TACE, TAPI-0 is also known to inhibit Matrix Metalloproteinases (MMPs). medchemexpress.comrndsystems.comadooq.com MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components and the processing of various bioactive molecules. nih.govresearchgate.net

Broad-Spectrum MMP Inhibitory Profile of TAPI-0.

TAPI-0 is described as a general matrix metalloprotease inhibitor. It has been shown to inhibit collagenase and gelatinase activities. scbt.comscientificlabs.co.uk This indicates a broad-spectrum inhibitory profile against various members of the MMP family. Studies comparing TAPI-0 with specific MMP inhibitors have also been conducted, highlighting its activity against MMPs. nih.govresearchgate.net

Here is a summary of some reported inhibitory activities of TAPI-0 against MMPs:

| Target Enzyme(s) | Activity | Source |

| MMPs | Inhibitor | medchemexpress.comrndsystems.comadooq.com |

| Collagenase, Gelatinase | Inhibitor | scbt.comscientificlabs.co.uk |

TAPI-0's ability to inhibit both TACE and a range of MMPs underscores its potential to modulate multiple proteolytic pathways involved in diverse biological processes.

Inhibition of Specific MMPs (e.g., Collagenase, Gelatinase, Meprin) by TAPI-0.

TAPI-0 has been identified as an inhibitor of several matrix metalloproteinases (MMPs) and related metalloproteases, including TNF-α converting enzyme (TACE/ADAM17). medchemexpress.commedchemexpress.com It is known to inhibit collagenase and gelatinase. labroots.com Furthermore, TAPI-0 has been shown to inhibit human meprin alpha and beta homo-oligomers. nih.govcapes.gov.brresearchgate.net While specific enzymatic parameters (such as Ki or IC50 values) for the inhibition of collagenase, gelatinase, and meprin by TAPI-0 are not consistently available across all literature, its inhibitory activity against these specific MMPs has been reported. TAPI-0 also inhibits TACE (ADAM17) with an IC50 of 100 nM. medchemexpress.commedchemexpress.com

Peptide Deformylase (PDF) Inhibition by TAPI-0

Beyond its activity against mammalian metalloproteases, TAPI-0 is also recognized as an inhibitor of bacterial peptide deformylase (PDF). medchemexpress.commedchemexpress.com PDF is a crucial bacterial enzyme that catalyzes the removal of the N-formyl group from the initiator methionine of nascent polypeptide chains, a vital step in bacterial protein maturation. nih.gov

Targeting Bacterial Peptide Deformylase by TAPI-0.

Research has demonstrated that TAPI-0 targets bacterial PDF, and this inhibition contributes to its effect on bacterial growth. medchemexpress.commedchemexpress.com Specifically, TAPI-0 has been shown to inhibit the obligate intracellular human pathogen Chlamydia trachomatis by targeting its peptide deformylase. nih.govmicrobiologyresearch.org Studies involving resistance to related inhibitors like GM6001 and TAPI-0 in C. trachomatis have provided genetic and biochemical evidence supporting PDF as a target in this bacterium. nih.govmicrobiologyresearch.org

Enzymatic Parameters of TAPI-0 Inhibition of PDF.

The inhibitory potency of TAPI-0 against peptide deformylase has been quantified. The half maximal inhibitory concentration (IC50), which represents the concentration of inhibitor required to reduce the enzyme's activity by 50%, has been determined for TAPI-0 against PDF. edx.orgncifcrf.gov

| Enzyme | IC50 (nM) |

| Bacterial Peptide Deformylase (PDF) | 18 |

| TACE (ADAM17) | 100 |

Note: IC50 values can be dependent on experimental conditions such as substrate concentration. edx.orgncifcrf.gov

This IC50 value indicates the concentration at which TAPI-0 exhibits significant inhibitory activity against bacterial PDF in in vitro assays. medchemexpress.commedchemexpress.com

Cellular and Subcellular Effects of Tapi 0

Modulation of Protein Ectodomain Shedding by TAPI-0 Ectodomain shedding is a process where the extracellular portion of a transmembrane protein is cleaved by proteases, releasing a soluble form. TAPI-0, as a metalloprotease inhibitor, impacts the shedding of various proteins.tocris.comportlandpress.com

Regulation of Receptor Shedding (e.g., TNFR1, CD40, CD200, DR4, Mer) by TAPI-0. TAPI-0 influences the shedding of several cell surface receptors. Its inhibitory action on metalloproteases, particularly ADAM17, affects the balance between membrane-bound and soluble forms of these receptors.

TNFR1: While not explicitly detailed in the search results, as TAPI-0 inhibits TACE (ADAM17) which is known to cleave TNF receptors, it is implied that TAPI-0 could affect TNFR1 shedding.

CD40: TAPI-0 has been shown to reduce both basal and TNFα-induced shedding of soluble CD40 (sCD40) from human endothelial cells. nih.gov Inhibition of ADAM17 by TAPI-0 leads to a decrease in sCD40 release and a corresponding increase in the abundance of CD40 on the cell surface. nih.gov This suggests a role for ADAM17 in CD40 shedding, which is regulated by TAPI-0. nih.govresearchgate.net

CD200: Research indicates that TAPI-0 can inhibit the shedding of CD200. CD200 is a type-1 membrane glycoprotein (B1211001). neobioscience.com

DR4: TAPI-0 can inhibit the ectodomain shedding of Death Receptor 4 (DR4). plos.org Inhibition of TACE by TAPI-0 reduces the levels of soluble DR4 in conditioned media and restores surface levels of DR4 in myeloma cells. plos.org This suggests that endogenous TACE contributes to the down-modulation of cell surface DR4 through shedding, a process inhibited by TAPI-0. plos.org

Mer: While the search results mention Mer receptor shedding in the context of ADAM17, there is no direct information on TAPI-0's specific effect on Mer shedding in the provided snippets.

TAPI-0 has also been shown to block the shedding of other proteins like CD16 on NK cells, which impacts cell detachment and serial killing capacity. rupress.orgfrontiersin.org Additionally, it can inhibit the shedding of Preadipocyte factor 1 (Pref-1), suggesting TACE as a potential protease involved in this process. researchgate.netnih.govnih.gov

Impact on Cytokine and Growth Factor Release through Shedding Pathways. By inhibiting the shedding of transmembrane proteins, TAPI-0 can influence the release of soluble cytokines and growth factors that are processed via ectodomain shedding. For example, TAPI-0's inhibition of TNF-α shedding directly reduces the release of this key cytokine.plos.orgInhibition of ADAM proteases with TAPI-0 has been shown to result in reduced shedding of the sorting receptor SORT1 and an attenuated cytokine response, suggesting a link between cell surface shedding and cytokine secretion rates.nih.govTAPI-0 treatment also blocked the PMA-induced release of soluble Pref-1, which functions as a growth factor inhibiting adipocyte differentiation.researchgate.netnih.govFurthermore, TAPI-0 can prevent the release of EGFR ligands, such as TGF-α, from wounded intestinal epithelial cells by blocking TACE.physiology.org

Data on the impact of TAPI-0 on shedding of specific receptors and the resulting changes in surface expression and soluble levels are summarized in the table below based on the search results:

| Target Protein | Effect of TAPI-0 on Shedding | Effect of TAPI-0 on Surface Expression | Relevant Context/Cell Type | Source(s) |

| TNF-α | Inhibited | Increased Retention | Activated cells, Epidermal keratinocytes | aacrjournals.orgplos.org |

| CD40 | Reduced (basal and induced) | Increased (basal) | Human endothelial cells | nih.govresearchgate.net |

| CD200 | Inhibited | Not specified | Not specified | |

| DR4 | Inhibited | Restored/Enhanced | Myeloma cells | plos.org |

| CD16 | Inhibited | Increased (in co-culture) | NK cells | rupress.orgfrontiersin.org |

| Pref-1 | Blocked | Not specified | COS cells, 3T3-L1 cells | researchgate.netnih.govnih.gov |

| EGFR Ligands | Prevented | Not specified | Wounded intestinal epithelial cells | physiology.org |

| SORT1 | Reduced | Not specified | dHepaRG cells | nih.gov |

Influence on Intracellular Signaling Pathways by TAPI-0 While primarily known for its effects on shedding, TAPI-0 can also indirectly or directly influence intracellular signaling pathways.

Induction of Suppressor of Cytokine Signaling (SOCS) Proteins by TAPI-0.

Suppressor of Cytokine Signaling (SOCS) proteins, such as SOCS-1 and SOCS-3, are recognized as negative feedback regulators of cytokine signaling pathways, playing a role in dampening immune responses. d-nb.infocardiff.ac.uknih.govecancer.org Activation of certain receptor tyrosine kinases, including TAM receptors like MerTK, has been linked to the induction of SOCS-1 and SOCS-3, which subsequently inhibit various signaling pathways. d-nb.inforesearchgate.net MerTK-mediated signaling, for instance, involves Akt phosphorylation, which can limit inflammatory signaling by inhibiting GSK3β and preventing NF-κB nuclear translocation. researchgate.net

Tapi 0 in Immunomodulation and Inflammatory Processes Research

Regulation of Pro-Inflammatory Mediator Production by TAPI-0

TAPI-0's inhibitory effect on TACE directly impacts the processing and release of several pro-inflammatory mediators. By preventing the cleavage of membrane-bound precursors, TAPI-0 can attenuate the production of soluble forms of cytokines and chemokines that play critical roles in initiating and propagating inflammatory responses.

Attenuation of TNF-α and IL-1β Production by TAPI-0.

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) are central pro-inflammatory cytokines involved in a wide range of inflammatory and immune processes. TAPI-0 is recognized as a TNF-alpha processing inhibitor due to its ability to inhibit TACE, the enzyme responsible for cleaving membrane-bound pro-TNF-α to its soluble, active form. nih.gov This inhibition effectively prevents the release of TNF-α from the cell surface, leading to its accumulation in a membrane-bound state. nih.govnih.gov

Studies have demonstrated that TAPI-0 can directly inhibit TNF-α release from activated human peripheral blood mononuclear cells (PBMC) in a dose-dependent manner. nih.gov For instance, stimulation of human PBMC with SEB in the presence of increasing concentrations of TAPI-0 resulted in a significant reduction in TNF-α levels in the culture supernatant. At a concentration of 10 µM, TAPI-0 reduced the supernatant TNF-α content by nearly 4-fold compared to untreated cultures. nih.gov

Beyond its effects on TNF-α, TAPI-0 has also been shown to suppress the production of IL-1β. In models of LPS-induced lung inflammation, pretreatment with TAPI-0 suppressed the LPS-induced production of both TNF-α and IL-1β. nih.gov This suggests that TACE or other MMPs inhibited by TAPI-0 may be involved in the processing or release of IL-1β, or that the suppression is an indirect effect resulting from the modulation of upstream signaling pathways influenced by TACE activity, such as the inhibition of nuclear factor κB (NF-κB) activation observed with TAPI-0 treatment. nih.gov

The attenuation of these key pro-inflammatory cytokines by TAPI-0 highlights its potential as a research tool to investigate the downstream consequences of reduced TNF-α and IL-1β signaling in various inflammatory conditions.

Suppression of Macrophage Inflammatory Protein-2 by TAPI-0.

Macrophage Inflammatory Protein-2 (MIP-2), a chemokine, plays a significant role in the recruitment of neutrophils to sites of inflammation. In rodent models, MIP-2 commonly refers to CXCL2. guidetopharmacology.orgijpsonline.comcaldic.comd-nb.info Research using TAPI-0 has indicated its ability to modulate the production of this chemokine.

Impact on Immune Cell Function by TAPI-0

Beyond regulating mediator production, TAPI-0 influences the function of various immune cells, including T lymphocytes and Natural Killer (NK) cells, primarily through its inhibition of metalloprotease activity that affects cell surface protein shedding.

Effects on CD8+ T Cell Function and Cytokine Production in the Presence of TAPI-0.

CD8+ T cells are critical components of adaptive immunity, known for their cytotoxic activity and their ability to produce cytokines like TNF-α and IFN-γ. immunology.orgthermofisher.com TAPI-0's role as a TACE inhibitor has provided insights into the dynamics of TNF-α production and surface expression on CD8+ T cells.

TAPI-0 can prevent the cleavage and release of TNF-α from the surface of activated CD8+ T cells, effectively trapping the cytokine on the cell membrane. nih.govnih.gov This property has been leveraged in research techniques, allowing for the live-sorting of antigen-specific CD8+ T cells based on their surface expression of TNF-α. nih.govnih.gov Increasing concentrations of TAPI-0 have been shown to prevent TNF release from stimulated human PBMC, which contain CD8+ T cells. nih.gov

While CD8+ T cells produce both TNF-α and IFN-γ immunology.orgthermofisher.com, the primary documented effect of TAPI-0 on CD8+ T cell cytokine production in the search results is the inhibition of TNF-α release due to TACE inhibition. The impact of TAPI-0 on IFN-γ production by CD8+ T cells is less directly addressed in the provided snippets, although it has been observed to increase IFN-γ secretion by NK cells in certain contexts. nih.gov

Modulation of Natural Killer (NK) Cell Activity and Degranulation by TAPI-0.

Natural Killer (NK) cells are innate lymphocytes that play a crucial role in recognizing and killing target cells, as well as producing cytokines. Their activity is significantly influenced by the shedding of cell surface receptors, notably CD16, which is mediated by ADAM17. nih.govnih.govfrontiersin.org

A notable consequence of TAPI-0-mediated inhibition of CD16 shedding is its impact on serial killing. TAPI-0 dramatically reduced the ability of NK cells to detach from target cells after killing, thereby impairing their capacity for serial engagement of multiple targets. nih.govnih.gov

Furthermore, TAPI-0 has been observed to modulate cytokine production by NK cells. In some conditions, TAPI-0 treatment increased the secretion of IFN-γ by NK cells. nih.govnih.gov However, its effect on TNF-α secretion by NK cells was not found to be statistically significant in one study. nih.gov

Inhibition of Immune Cell Accumulation in Inflammatory Contexts by TAPI-0.

The uncontrolled accumulation of immune cells at sites of inflammation contributes significantly to tissue damage and disease pathology. Research using TAPI-0 has demonstrated its ability to mitigate this cellular influx in inflammatory settings.

In models of LPS-induced lung inflammation, TAPI-0 treatment suppressed the accumulation of inflammatory cells. nih.govresearchgate.net This included a reduction in the numbers of neutrophils and alveolar macrophages recovered from bronchoalveolar lavage (BAL) fluid. Specifically, TAPI-0 treatment reduced neutrophil numbers in BAL fluid by 45% and 55% at 4 and 24 hours post-LPS treatment, respectively, and alveolar macrophage numbers by 45% at 24 hours. researchgate.net

Similarly, in a model of bleomycin-induced acute lung injury, TAPI-0 treatment reduced inflammatory cell recruitment into the lungs. nih.gov These findings suggest that the inhibition of TACE and/or MMPs by TAPI-0 interferes with mechanisms crucial for immune cell migration and accumulation during inflammatory responses.

The observed reduction in immune cell accumulation by TAPI-0 is likely a multifaceted effect, potentially involving the suppression of chemoattractants like MIP-2 (CXCL2) nih.gov and the modulation of cell surface molecules involved in adhesion and transmigration.

Here is a summary of the impact of TAPI-0 on immune cell accumulation in LPS-induced lung inflammation:

| Cell Type | Effect of TAPI-0 Treatment (vs. LPS alone) | Time Point (post-LPS) | Source |

| Neutrophils (BAL) | Reduced by 45% | 4 hours | researchgate.net |

| Neutrophils (BAL) | Reduced by 55% | 24 hours | researchgate.net |

| Alveolar Macrophages (BAL) | Reduced by 45% | 24 hours | researchgate.net |

| Inflammatory cells (Lung tissue) | Reduced | Not specified | nih.gov |

| Inflammatory cell recruitment (Lungs) | Reduced | Not specified | nih.gov |

TAPI-0 and Receptor-Mediated Immunological Responses

Research into TAPI-0 has explored its impact on immunological responses mediated by specific receptors, notably TNFR1 and CD40. By inhibiting ADAM17, TAPI-0 can influence the availability of these receptors on the cell surface and the generation of their soluble forms, thereby affecting downstream signaling pathways that regulate inflammation and immune cell function.

Role of TAPI-0 in TNFR1-Mediated Signaling.

Tumor necrosis factor-alpha (TNF-α) exerts its biological effects primarily through two receptors, TNFR1 and TNFR2. frontiersin.orgmdpi.com TNFR1 is widely expressed and can be activated by both soluble and transmembrane forms of TNF-α, often initiating pro-inflammatory and sometimes cytotoxic signaling cascades. frontiersin.orgmdpi.com ADAM17 is known to be a major metalloprotease responsible for the ectodomain shedding of both TNF-α and TNFR1 from the cell surface, a process that significantly regulates TNF-α-stimulated inflammatory responses. plos.org

Studies have investigated the effect of TAPI-0, as an inhibitor of TACE/ADAM17, on TNFR1-mediated signaling. For instance, research using mouse arterial endothelial cells demonstrated that while total astragalus saponins (B1172615) (AST) inhibited TNFR1-mediated IκBα degradation, this inhibitory effect was significantly attenuated by pre-incubation with TAPI-0. plos.org This suggests that the anti-inflammatory action of AST, in this context, involves the modulation of surface TNFR1 levels, likely through the inhibition of TACE activity, which is then counteracted by the presence of TAPI-0. plos.org The reversal of AST-induced inhibition of IκBα degradation by TAPI-0 strongly implies the involvement of TACE in this process. plos.org

Further research has explored the impact of TACE inhibition by TAPI-0 on TNF-α-activated signaling pathways in the context of neuroinflammation. In a study using heart failure rats, central inhibition of TACE activity with TAPI-0 led to significantly lower levels of TNF-α in cerebrospinal fluid, reduced mRNA expression of TNF-α and TNFR1, and decreased protein levels of phosphorylated NF-κB p65 and phosphorylated ERK1/2 in the paraventricular nucleus. frontiersin.org Concurrently, TAPI-0 treatment resulted in higher mRNA expression of TNFR2 and increased protein levels of IκB-α. frontiersin.org These findings indicate that TACE inhibition by TAPI-0 can attenuate key components of the pro-inflammatory TNFR1-mediated signaling pathway (NF-κB and ERK1/2) while potentially favoring signaling through TNFR2. frontiersin.org

While some studies utilizing TACE inhibitors like TAPI-0 have focused on the shedding of TNF-α itself, leading to an increase in membrane-bound TNF-α on the cell surface nih.gov, the impact on TNFR1 shedding and subsequent signaling is also a critical area of investigation. The ability of TAPI-0 to influence the balance between membrane-bound and soluble forms of both the ligand (TNF-α) and its receptor (TNFR1) highlights its potential as a tool for dissecting the complex roles of these molecules in inflammatory responses.

Effects on CD40 Signaling and Inflammatory Endothelial Cell Responses by TAPI-0.

CD40 is a type I transmembrane glycoprotein (B1211001) belonging to the TNF-receptor superfamily and is expressed on various cell types, including vascular endothelial cells. mdpi.com The interaction between CD40 on endothelial cells and its ligand, CD40L, plays a crucial role in triggering inflammatory angiogenesis and mediating leukocyte-endothelial interactions. mdpi.commdpi.com ADAM17 is also involved in the shedding of CD40, leading to the release of soluble CD40 (sCD40) from the cell surface. nih.gov This shedding process can impact the abundance of membrane-bound CD40 and subsequently affect downstream signaling. nih.gov

Research has demonstrated that inhibition of ADAM17 by TAPI-0 influences CD40 shedding and signaling in human endothelial cells, particularly under pro-inflammatory conditions. A study using human umbilical vein endothelial cells (HUVEC) with a specific genotype associated with increased CD40 expression and shedding found that ADAM17 inhibition by TAPI-0 led to a decrease in the baseline shedding of sCD40 and a corresponding increase in the abundance of CD40 on the surface of endothelial cells. nih.govresearchgate.net Pro-inflammatory stimulation with TNF-α increased both surface CD40 and sCD40 shedding, and this enhanced shedding was reduced by inhibiting ADAM17 activity with TAPI-0. nih.govresearchgate.net

Furthermore, the study investigated the impact of TAPI-0-mediated ADAM17 inhibition on CD40 functionality, using the expression and release of monocyte chemoattractant protein-1 (MCP-1/CCL2) as a readout, as interaction of endothelial cell CD40 with sCD40L elicits a profound increase in MCP-1 expression. nih.govresearchgate.net Without stimulation, TAPI-0 alone increased MCP-1 expression at both the mRNA and protein levels. nih.govresearchgate.net Stimulation with sCD40L or TNF-α resulted in a substantial further increase in MCP-1 levels, even in the presence of TAPI-0. nih.govresearchgate.net This suggests that while ADAM17 inhibition by TAPI-0 reduces CD40 shedding and increases membrane-bound CD40, the downstream signaling through CD40, as measured by MCP-1 production, can still be activated by its ligands. nih.govresearchgate.net The findings indicate a mechanism where ADAM17-mediated shedding of membrane-bound CD40 limits downstream CD40 signaling, and inhibiting this shedding with TAPI-0 reinforces CD40 surface abundance. nih.govresearchgate.net

These studies collectively highlight the utility of TAPI-0 as a research tool to investigate the roles of metalloproteases, particularly ADAM17, in regulating receptor shedding and subsequent signaling events critical to immunomodulation and inflammatory processes involving TNFR1 and CD40.

Compound Information

| Compound Name | PubChem CID |

| TAPI-0 | 9955704 nih.gov, 3035404 tocris.comuni.lu, 92043281 nih.gov |

| TNF-α | |

| TNFR1 | |

| CD40 | |

| ADAM17 | |

| IκBα | |

| NF-κB | |

| ERK1/2 | |

| TNFR2 | |

| MCP-1 (CCL2) | |

| sCD40 | |

| sCD40L | |

| AST (Total Astragalus Saponins) | |

| IκBα | |

| phosphorylated NF-κB p65 | |

| phosphorylated ERK1/2 | |

| IκB-α |

Data Tables

Data from the search results regarding the quantitative effects of TAPI-0 on MCP-1 expression in HUVECs nih.govresearchgate.net:

| Treatment | MCP-1 mRNA Expression (Fold Change vs Control) | MCP-1 Protein Level (Fold Change vs Control) |

| Control | 1.0 | 1.0 |

| TAPI-0 | 2.6 | 2.4 |

Data from the search results regarding the effects of TAPI-0 on inflammatory mediators in the PVN of heart failure rats frontiersin.org:

| Mediator | HF + VEH | HF + TAPI-0 | Significance |

| TNF-α (CSF levels) | Higher | Significantly Lower | P < 0.05 |

| TNF-α (mRNA in PVN) | Increased | Significantly Lower | P < 0.05 |

| TNFR1 (mRNA in PVN) | Increased | Significantly Lower | P < 0.05 |

| p-NF-κB p65 (Protein in PVN) | Higher | Significantly Lower | P < 0.05 |

| p-ERK1/2 (Protein in PVN) | Higher | Significantly Lower | P < 0.05 |

| TNFR2 (mRNA in PVN) | Lower | Higher | P < 0.05 |

| IκB-α (Protein in PVN) | Lower | Higher | P < 0.05 |

Preclinical Applications of Tapi 0 in Disease Models

Anti-Infective Research with TAPI-0

Inhibition of Chlamydia trachomatis Growth via Peptide Deformylase Targeting.

TAPI-0 has demonstrated activity in anti-infective research, specifically against the obligate intracellular bacterium Chlamydia trachomatis. Studies have shown that TAPI-0 can inhibit the growth of Chlamydia trachomatis by targeting the bacterium's peptide deformylase (PDF). tocris.comscientificlabs.co.ukrndsystems.commedchemexpress.com TAPI-0 inhibits PDF with an IC50 of 18 nM. medchemexpress.com This suggests a potential mechanism by which TAPI-0 exerts its anti-chlamydial effects. TAPI-0 has been shown to act in concert with GM6001, another metalloprotease inhibitor, to inhibit Chlamydia trachomatis growth. tocris.comrndsystems.com

TAPI-0 in Neuroinflammation Research

Modulation of Brain TACE Activity and Neuroinflammatory Markers by TAPI-0.

Research has explored the role of TAPI-0 in modulating neuroinflammation, particularly through its inhibition of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. scientificlabs.co.ukrndsystems.comnih.govmedchemexpress.comnih.gov TACE is a key metalloprotease involved in the shedding of various inflammatory mediators, including TNF-α. nih.govnih.gov Elevated TACE levels and activity in the brain, specifically in areas like the hypothalamic paraventricular nucleus (PVN), have been linked to increased neuroinflammation. nih.govnih.gov

Preclinical studies using intracerebroventricular (ICV) infusion of TAPI-0 in rat models have shown that inhibiting central TACE activity can attenuate neuroinflammation. nih.govfrontiersin.orgnih.gov TAPI-0 treatment significantly reduced levels of inflammatory mediators in the PVN and cerebrospinal fluid (CSF) of heart failure rats. nih.gov

Table 1: Effects of ICV TAPI-0 on Inflammatory Markers in PVN and CSF of Heart Failure Rats

| Marker | Location | Effect of TAPI-0 vs Vehicle in HF Rats | Reference |

| TNF-α (protein) | CSF | Significantly lower levels | nih.gov |

| TNF-α (mRNA) | PVN | Significantly lower expression | nih.gov |

| TNFR1 (mRNA) | PVN | Significantly lower expression | nih.gov |

| COX-2 (mRNA) | PVN | Significantly lower expression | nih.gov |

| p-NF-κB p65 (protein) | PVN | Significantly lower levels | nih.gov |

| p-ERK1/2 (protein) | PVN | Significantly lower levels | nih.gov |

| TNFR2 (mRNA) | PVN | Significantly higher expression | nih.gov |

| IκB-α (protein) | PVN | Significantly higher levels | nih.gov |

These findings indicate that TAPI-0's ability to inhibit TACE in the brain contributes to mitigating the inflammatory state by reducing key pro-inflammatory markers and signaling molecules. nih.govfrontiersin.orgnih.gov

Effects on Myocardial Infarction-Induced Heart Failure Models and Associated Neuroinflammation.

In models of myocardial infarction-induced heart failure (HF), central neuroinflammation is a significant factor contributing to sympathetic excitation and cardiac dysfunction. nih.govfrontiersin.orgnih.gov Studies in HF rats treated with ICV TAPI-0 have demonstrated beneficial effects on both neuroinflammation and cardiac function. nih.govfrontiersin.orgnih.gov

A 4-week treatment with ICV TAPI-0 in HF rats showed similar ameliorative effects to genetic knockdown of TACE in the PVN. nih.govfrontiersin.orgnih.gov TAPI-0 treatment reduced sympathetic excitation markers, such as c-Fos mRNA in the PVN and norepinephrine (B1679862) (NE) levels in plasma. nih.gov Furthermore, TAPI-0 treatment was associated with improvements in cardiac parameters, including reduced left ventricular end-diastolic pressure, pulmonary congestion, cardiac hypertrophy, and fibrosis. nih.govfrontiersin.orgnih.gov

These results suggest that by suppressing TACE activity in the brain and subsequently reducing neuroinflammation and sympathetic activation, TAPI-0 can improve cardiac dysfunction in preclinical models of heart failure. nih.govfrontiersin.orgnih.gov

TAPI-0 in Cancer Research (Preclinical)

Sensitization of Myeloma Cells to TRAIL-Mediated Apoptosis by TAPI-0.

Preclinical cancer research has explored the potential of TAPI-0 to enhance the effectiveness of TNF-related apoptosis-inducing ligand (TRAIL) in inducing apoptosis in myeloma cells. nih.govresearchgate.net TRAIL is known to selectively induce apoptosis in various cancer cells, including myeloma cells, but resistance is often observed. nih.govresearchgate.netwaldenstroms.comnih.gov

Studies have investigated whether inhibiting TACE with TAPI-0 can enhance the susceptibility of myeloma cells to TRAIL or agonistic antibodies against TRAIL death receptors (DR4 and DR5). nih.govresearchgate.net TACE can cleave certain TNF receptor family members, potentially affecting the cell surface expression of TRAIL receptors. nih.gov

Treatment with recombinant TRAIL reduced the viability of certain myeloma cell lines, and combining TRAIL with the TACE inhibitor TAPI-0 further reduced the viability of these cells. nih.gov While TAPI-0 alone did not show significant cytotoxic effects in these studies, its combination with TRAIL demonstrated enhanced cell death. nih.gov This suggests that TACE inhibition by TAPI-0 may sensitize myeloma cells to TRAIL-mediated apoptosis. nih.gov The mechanism may involve the restoration or increase of cell-surface DR4 levels by TACE inhibition, which is suggested to be required for full restoration of susceptibility to TRAIL-mediated immunotherapy. nih.gov Importantly, this strategy appeared not to sensitize normal hematopoietic cells to TRAIL-mediated cell death. nih.gov

Table 2: Effect of TAPI-0 on TRAIL-Mediated Apoptosis in Myeloma Cells

| Cell Type | Treatment | Effect on Cell Viability/Apoptosis | Reference |

| RPMI8226 (Myeloma) | TRAIL alone | Reduced viability | nih.gov |

| RPMI8226 (Myeloma) | TRAIL + TAPI-0 | Further reduced viability | nih.gov |

| MM.1S (Myeloma) | TRAIL alone | Reduced viability | nih.gov |

| MM.1S (Myeloma) | TRAIL + TAPI-0 | Further reduced viability | nih.gov |

| Primary MM cells | R1-B12 + TAPI-0 | Reduced % CD138+ MM cells | nih.gov |

| Normal hematopoietic cells | R1-B12 or TAPI-0 or both | No appreciable change in apoptosis | nih.gov |

The combinatory treatment with TAPI-0 and an agonistic antibody against DR4 (R1-B12) also reduced the percentage of CD138+ primary MM cells. nih.gov These findings indicate that TACE inhibition by TAPI-0 can enhance the susceptibility of both myeloma cell lines and primary myeloma cells to TRAIL-mediated cell death. nih.gov

Restoration of Death Receptor 4 (DR4) Surface Expression by TAPI-0.

Death Receptor 4 (DR4), also known as TRAIL receptor 1 (TRAILR1) and tumor necrosis factor receptor superfamily member 10A (TNFRSF10A), is a cell surface receptor that binds to TRAIL and plays a role in mediating apoptosis wikipedia.org. Studies have indicated that the surface expression of DR4 can be down-modulated in malignant tumors, including multiple myeloma (MM), through ectodomain shedding by endogenous TACE nih.gov.

Treatment with TAPI-0 has been shown to restore the surface levels of DR4 on various cell lines, including RPMI8226 and U266 multiple myeloma cells nih.govresearchgate.net. This restoration of membrane-bound DR4 by TACE inhibition was observed without affecting DR4 mRNA levels, suggesting a post-translational mechanism involving proteolytic cleavage nih.gov. The presence of a soluble form of DR4 in the conditioned media of MM cells was reduced by TAPI-0 treatment, while the levels of DR4 in cell lysates increased nih.gov. This indicates that TAPI-0 inhibits the shedding of DR4 from the cell surface. The restoration of surface DR4 expression by TAPI-0 was also observed in other MM cell lines, primary MM cells, and some leukemic and breast cancer cell lines nih.gov. This suggests that the down-modulation of surface DR4 by endogenous TACE is a mechanism present in various malignant tumors nih.gov.

The enhancement of surface DR4 levels by TAPI-0 treatment has been shown to increase the susceptibility of MM cells to the cytotoxic effects of recombinant TRAIL and agonistic antibodies against DR4 nih.gov. This suggests that TACE inhibition by compounds like TAPI-0 could potentially augment the efficacy of TRAIL-based immunotherapy in cancers where DR4 shedding is a mechanism of resistance nih.gov.

TAPI-0 in Lung Inflammation Models

Suppression of LPS-Induced Lung Inflammation by TAPI-0.

Lipopolysaccharide (LPS) is a potent inducer of inflammation, and LPS-induced lung inflammation is a common model for studying acute lung injury nih.govimrpress.comaging-us.com. Mer receptor tyrosine kinase (Mer) signaling plays a crucial role in the intrinsic inhibition of the inflammatory response to Toll-like receptor activation, which is triggered by LPS nih.govresearchgate.net. Previous research found that lung Mer protein expression decreases after LPS treatment due to enhanced Mer cleavage nih.govresearchgate.net.

Pretreatment with TAPI-0, an ADAM17 inhibitor, has been shown to suppress LPS-induced lung inflammation in preclinical models nih.govresearchgate.netresearchgate.net. TAPI-0 treatment reduced the LPS-induced production of soluble Mer protein in bronchoalveolar lavage (BAL) fluid nih.govresearchgate.net. It also suppressed the accumulation of inflammatory cells, such as neutrophils and alveolar macrophages, in BAL fluid following LPS challenge nih.govresearchgate.netresearchgate.net.

Data from studies show that TAPI-0 significantly reduced neutrophil cell numbers in BAL fluid at both 4 and 24 hours after LPS treatment researchgate.net. Alveolar macrophage numbers were also significantly lower upon pretreatment with TAPI-0 at 24 hours after LPS treatment researchgate.net. Furthermore, TAPI-0 treatment significantly reduced myeloperoxidase (MPO) activities in lung tissue, an indicator of neutrophil accumulation and inflammation researchgate.net. TAPI-0 also inhibited the LPS-induced increase in total protein levels in BAL fluid, which is a measure of vascular leakage and lung injury researchgate.net.

The anti-inflammatory effects of TAPI-0 in this model are linked to its ability to restore membrane-bound Mer expression and enhance Mer signaling nih.govresearchgate.net.

| Measurement in BAL Fluid/Lung Tissue | LPS Alone (Relative Levels) | LPS + TAPI-0 (Relative Levels) | Reduction by TAPI-0 | Time Point After LPS |

|---|---|---|---|---|

| Neutrophils in BAL Fluid | High | Lower | ~45-55% | 4 and 24 hours |

| Alveolar Macrophages in BAL Fluid | High | Lower | ~45% | 24 hours |

| MPO Activity in Lung Tissue | High | Lower | ~39% | 24 hours |

| Total Protein in BAL Fluid | High | Lower | ~69-79% | 4 and 24 hours |

TAPI-0 also suppressed the production of inflammatory mediators induced by LPS, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and macrophage inflammatory protein-2 (MIP-2) nih.govresearchgate.net. The effects of TAPI-0 on Mer signaling and inflammatory responses could be reversed by co-treatment with a specific Mer-neutralizing antibody, highlighting the role of Mer restoration in TAPI-0's anti-inflammatory action nih.govresearchgate.net.

Restoration of Membrane-Bound Mer Receptor Tyrosine Kinase by TAPI-0.

Mer receptor tyrosine kinase (Mer) is a transmembrane receptor that plays a key role in inhibiting inflammatory responses, including those triggered by LPS nih.govresearchgate.netolink.com. LPS treatment leads to a decrease in lung Mer protein expression due to enhanced proteolytic cleavage nih.govresearchgate.net. Metalloproteinases, particularly ADAM17 (TACE), are involved in the shedding of the extracellular domain of Mer, producing a soluble form of the receptor nih.gov.

TAPI-0, as an inhibitor of ADAM17, has been shown to restore membrane-bound Mer expression in the context of LPS-induced lung inflammation nih.govresearchgate.net. Pretreatment with TAPI-0 reduced the production of soluble Mer protein in BAL fluid and restored the expression of membrane-bound Mer in alveolar macrophages and lungs after LPS treatment nih.govresearchgate.net. This restoration of membrane-bound Mer expression by TAPI-0 efficiently prevents the inflammatory cascade during acute lung injury nih.govresearchgate.net.

Restored Mer expression by TAPI-0 leads to increased Mer activation in alveolar macrophages and lungs following LPS treatment nih.govresearchgate.net. TAPI-0 also enhanced Mer downstream signaling pathways, including the phosphorylation of protein kinase B (Akt), focal adhesion kinase (FAK), and signal transducer and activator of transcription 1 (STAT1) nih.govresearchgate.net. Enhanced Mer signaling resulting from TAPI-0 treatment augmented the levels of suppressor of cytokine signaling (SOCS)-1 and -3 mRNA and protein, and inhibited nuclear factor κB (NF-κB) activation nih.govresearchgate.net. These downstream effects contribute to the suppression of inflammatory responses observed with TAPI-0 treatment in lung inflammation models nih.govresearchgate.net. The inhibition of LPS-induced Mer shedding by TAPI-0 suggests that membrane-bound Mer can be cleaved by TACE or a TACE-like protease nih.gov.

Methodological Considerations and Research Techniques Employing Tapi 0

In Vitro Experimental Paradigms Utilizing TAPI-0

In vitro studies employing TAPI-0 are fundamental to understanding its inhibitory mechanisms and the functional consequences of inhibiting ADAM-17 and MMPs at the cellular and molecular levels. These paradigms often involve cell culture models coupled with specific analytical techniques.

Cell Culture Models for Investigating TAPI-0 Effects

Cell culture models serve as a primary platform for examining the direct effects of TAPI-0 on various cell types and their associated enzymatic activities. Researchers utilize a range of cell lines and primary cells to study processes such as protein shedding, cytokine release, and cell-cell interactions in the presence of TAPI-0 medchemexpress.comuni.luuni-freiburg.deplos.orgnih.govquanterix.comresearchgate.netaacrjournals.orgahajournals.orgresearchgate.netbio-techne.com. For instance, TAPI-0 has been used in studies involving human peripheral blood mononuclear cells (PBMC) to investigate the release of TNF-α nih.govnih.gov. RAW264.7 cells, a mouse macrophage cell line, have also been treated with TAPI-0 to evaluate its effect on TNF-α shedding induced by stimuli like lipopolysaccharide (LPS) or poly I:C plos.org. Furthermore, NK cells co-incubated with target cells in the presence of TAPI-0 have been used to study CD16 shedding and IFNγ secretion researchgate.net. Long-term NK cell cultures treated with TAPI-0 have shown reduced susceptibility to cancer cell-induced damage aacrjournals.org. The choice of cell model is dictated by the specific research question, allowing for focused investigation into the roles of ADAM-17 and MMPs in particular cellular contexts.

Enzyme Activity Assays (e.g., TACE, MMP, PDF) in the Presence of TAPI-0

Enzyme activity assays are crucial for quantifying the inhibitory potency of TAPI-0 against its target metalloproteinases. Assays specifically designed for TACE (ADAM-17) and various MMPs are commonly employed researchgate.netfrontiersin.orgyoutube.com. These assays typically involve incubating the enzyme with a specific substrate in the presence or absence of TAPI-0 and measuring the resulting enzymatic activity, often through fluorescence detection nih.gov. For example, the SensoLyte™ 520 TACE activity assay kit has been used to determine TACE enzymatic activity with recombinant human TACE protein and TAPI-0 nih.gov. Studies have shown that TAPI-0 inhibits the TACE activity of recombinant human TACE protein nih.govresearchgate.net. Interestingly, TAPI-0 has also been shown to reduce the TACE activity exhibited by MMP-3, MMP-8, and MMP-9 proteins, supporting the specificity of cleavage reactions nih.govresearchgate.net. Beyond TACE and MMPs, TAPI-0, in conjunction with GM6001, has been shown to inhibit Chlamydia trachomatis growth by targeting peptide deformylase (PDF) of the bacterium bio-techne.com.

Flow Cytometry Applications for Surface Protein Analysis with TAPI-0

Flow cytometry is a powerful technique used in conjunction with TAPI-0 to analyze the expression of cell surface proteins that are substrates of metalloproteinases like ADAM-17. By inhibiting shedding with TAPI-0, researchers can effectively "trap" these proteins on the cell surface, allowing for their detection and quantification by flow cytometry medchemexpress.comquanterix.comahajournals.orgresearchgate.netbio-techne.com. This method is particularly useful for studying the shedding of proteins such as TNF-α, L-selectin (CD62L), and CD16 researchgate.netnih.govnih.gov. For instance, increasing concentrations of TAPI-0 have been shown to result in an increase in the amount of TNF-α trapped on the surface of activated CD8+ T cells, which can be quantified by flow cytometry nih.gov. Similarly, administration of TAPI-0 considerably increased CD62L expression on infected monocytes, indicating that TACE activity is reflected by the shedding of this substrate nih.gov. Flow cytometry allows for the assessment of surface protein levels on individual cells within a population, providing detailed insights into the impact of metalloproteinase inhibition by TAPI-0.

Cytokine Measurement Techniques (ELISA, SiMoA) in TAPI-0 Treated Systems

Measuring cytokine levels in the supernatant of cell cultures treated with TAPI-0 is a common approach to assess the impact of metalloproteinase inhibition on the release of soluble cytokines, particularly TNF-α. Techniques such as ELISA (Enzyme-Linked Immunosorbent Assay) and SiMoA (Single Molecule Array) are employed for this purpose nih.govquanterix.comahajournals.orgbio-techne.comreddit.com. ELISA is a widely used method for quantifying soluble protein levels in culture supernatants researchgate.netnih.gov. Studies have used TNF-α ELISA assays to determine the optimal concentration of TAPI-0 necessary to reduce the cleavage and release of TNF-α from stimulated cells nih.gov. SiMoA offers ultrasensitive quantification of cytokine proteins, enabling the measurement of cytokines from individual cells nih.govquanterix.comresearchgate.net. Both anti-TNF-α catch reagents and the TAPI-0 approach for detecting cytokine-secreting cells have yielded similar results when quantifying TNF-α in single CD8 T cells using SiMoA nih.govquanterix.com.

In Vivo Animal Model Methodologies Incorporating TAPI-0

In vivo animal models are utilized to investigate the effects of TAPI-0 in a more complex, physiological setting, allowing researchers to study its impact on disease progression, immune responses, and other biological processes within a living organism nih.govmdpi.comswissuniversities.ch. While detailed methodologies specifically centered on TAPI-0 in a wide range of animal models were not extensively found in the search results, some studies provide examples of its application or the application of related inhibitors in in vivo contexts. For instance, TAPI-0 has been used in studies investigating the subcutaneous growth of monoblastic leukemia cells in CB17scid mice, where IL-2 stimulated long-term NK cells inhibited tumor growth aacrjournals.org. Another study, while using TAPI-1 (a related ADAM17 inhibitor), evaluated the effects of ADAM17 blockade on cardiac function in a mouse model of myocardial infarction (MI) researchgate.net. These examples highlight the potential for using TAPI-0 in animal models to explore the systemic effects of metalloproteinase inhibition in various disease models. The specific methodologies employed would depend on the animal model and the biological outcome being investigated, potentially involving assessment of disease markers, cellular infiltration, tissue remodeling, and survival.

Assessment of Inflammatory and Physiological Parameters in TAPI-0 Treated Animals.

The assessment of outcomes in animal studies involving TAPI-0 treatment focuses on parameters relevant to the functions of the enzymes it inhibits, namely MMPs and TACE. TAPI-0 is known to attenuate TNF-α processing, and TACE is involved in the shedding of TNF-α, a key inflammatory cytokine. aai.orgmedchemexpress.com Therefore, studies might assess inflammatory parameters to understand the compound's impact on inflammatory responses.

Inflammatory parameters commonly assessed in animal models include measures of leukocyte migration, edema, and the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. scielo.brfrontiersin.org For example, in animal models of inflammation, the levels of TNF-α in tissues like brain tissue, serum, and cerebrospinal fluid can be assessed. aai.org

Beyond inflammation, TAPI-0's inhibition of MMPs and TACE can influence various physiological processes. Research using systems derived from animal models, such as isolated rat ventricular cardiac myocytes, has shown that nonselective MMP inhibitors like TAPI-0 can enhance hypertrophic growth. researchgate.netresearchgate.net In such studies, physiological parameters like cross-sectional area and the rate of protein synthesis are determined as indicators of hypertrophic growth. researchgate.net The impact on cellular signaling pathways, such as the phosphorylation status of kinases like ERK and Akt, can also be assessed to elucidate the mechanisms underlying observed physiological changes. researchgate.net

Haematological parameters, which provide insights into the physiological and health status of animals, could also be relevant for assessment in TAPI-0 treated animals, depending on the study's focus. researchgate.net These parameters include erythrocyte and leukocyte counts, and packed cell volume. researchgate.net

Comparative Analysis and Novel Insights with Tapi 0

Comparison of TAPI-0 with Other Metalloproteinase and TACE Inhibitors (e.g., GM6001, Ilomastat, M8I, TAPI-1, TAPI-2).

TAPI-0 is one among several metalloproteinase inhibitors used in research. Other notable inhibitors include GM6001 (also known as Ilomastat or Galardin), M8I, TAPI-1, and TAPI-2. nih.govwikipedia.orgamericanelements.comguidetopharmacology.orgtranscriptionfactor.orgciteab.comebi.ac.uk These inhibitors often share a hydroxamic acid functionality, which allows them to chelate the zinc ion in the active site of metalloproteinases, thereby blocking enzymatic activity. ebi.ac.uk

While many of these compounds inhibit a range of MMPs and ADAMs, their potency and selectivity can vary. For instance, GM6001 (Ilomastat) is described as a broad-spectrum MMP inhibitor with inhibitory activity against MMP-1, MMP-2, MMP-3, MMP-7, MMP-8, MMP-9, MMP-12, MMP-14, and MMP-26 at varying Ki values. selleckchem.comselleck.co.jp TAPI-1 is a structural analog of TAPI-0 and also functions as a TACE/ADAM-17 and MMP inhibitor, blocking the shedding of cell surface proteins like IL-6 and the p60 TNF receptor. wikipedia.org TAPI-2 is another inhibitor of ADAM-17 (TACE) and MMPs, with a reported Ki of 120 nM at ADAM-17. M8I, an MMP-8 inhibitor, has been shown to inhibit TACE activity more efficiently than TAPI-0 in certain contexts. nih.govresearchgate.net

Research comparing these inhibitors highlights their utility in dissecting the specific roles of different metalloproteinases. For example, studies have compared the effects of TAPI-0, M8I, and other inhibitors on TACE activity using recombinant human TACE protein, revealing differences in their inhibitory efficacy. nih.gov

The following table provides a summary of some of these inhibitors and their general targets:

| Inhibitor | Primary Targets (Examples) | Notes |

| TAPI-0 | ADAM-17 (TACE), MMPs | Attenuates TNF-α processing. tocris.commedchemexpress.comrndsystems.com |

| GM6001 | Broad-spectrum MMPs, ADAMs, TACE | Also known as Ilomastat or Galardin. wikipedia.orgebi.ac.uk |

| Ilomastat | Broad-spectrum MMPs | Also known as GM6001 or Galardin. nih.govselleckchem.com |

| M8I | MMP-8, also inhibits TACE activity | Can be more efficient than TAPI-0 for TACE inhibition in some cases. nih.govresearchgate.net |

| TAPI-1 | TACE/ADAM-17, MMPs | Blocks shedding of TNF and IL-6 receptor. wikipedia.org |

| TAPI-2 | ADAM-17 (TACE), MMPs | Ki = 120 nM at ADAM-17. |

TAPI-0 as a Tool for Elucidating Protein Shedding Mechanisms.

Protein shedding, the proteolytic cleavage of membrane-bound proteins, is a crucial regulatory mechanism involved in various physiological and pathological processes. Metalloproteinases, particularly ADAMs, are key enzymes mediating this process. TAPI-0, as an inhibitor of ADAM-17 (TACE) and other MMPs, has been instrumental in studying the mechanisms of protein shedding. tocris.commedchemexpress.comrndsystems.com

By inhibiting the activity of shedding enzymes like ADAM-17, TAPI-0 can prevent the release of the extracellular domains of membrane proteins, leading to their accumulation on the cell surface. This effect allows researchers to identify which metalloproteinases are responsible for the shedding of specific proteins and to investigate the biological consequences of altered shedding.

For instance, TAPI-0 has been used to study the shedding of TNF-α from cell membranes. tocris.comnih.gov Inhibition of TACE by TAPI-0 prevents the cleavage of membrane-bound pro-TNF-α, thereby reducing the generation of soluble TNF-α. medchemexpress.comrndsystems.comnih.gov This has been valuable in understanding the distinct roles of membrane-bound and soluble TNF-α. nih.gov

Beyond TNF-α, TAPI-0 has been employed to investigate the shedding of other proteins. For example, studies have utilized TAPI-0 to explore the shedding of L-selectin, a cell adhesion molecule, providing insights into its role in monocyte polarity and transmigration. tocris.comrndsystems.com TAPI-0 has also been used in research examining the shedding of death receptor 4 (DR4) in myeloma cells, demonstrating that endogenous TACE can down-modulate cell surface DR4 levels through ectodomain shedding. plos.org Inhibiting TACE with TAPI-0 was shown to restore cell surface DR4 and enhance the susceptibility of these cells to TRAIL-mediated cell death. plos.org

Furthermore, TAPI-0 has been applied in studies investigating the involvement of ADAM17 in high glucose-induced alterations of podocyte function and glomerular filtration barrier integrity, highlighting its utility in understanding shedding in the context of kidney disease. mdpi.com

Advancements in Understanding TNF-α Biology through TAPI-0 Research.

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine involved in inflammation, immunity, and cell survival and death. It is initially synthesized as a membrane-bound precursor (pro-TNF-α) that is subsequently cleaved by TACE (ADAM-17) to release the soluble, mature form of TNF-α. medchemexpress.comrndsystems.comnih.gov TAPI-0, as a potent inhibitor of TACE, has been a critical tool in advancing our understanding of TNF-α biology. tocris.commedchemexpress.comrndsystems.commedchemexpress.com

By inhibiting TACE-mediated shedding, TAPI-0 allows researchers to differentiate the functions of membrane-bound TNF-α and soluble TNF-α. Studies using TAPI-0 have demonstrated that preventing the release of soluble TNF-α can have significant effects on downstream signaling pathways and cellular responses. nih.gov

For instance, TAPI-0 has been used to show that inhibiting TNF-α processing can protect against the lethal effects of endotoxin (B1171834) in animal models. This underscores the importance of soluble TNF-α in mediating the systemic inflammatory response.

Moreover, TAPI-0 has facilitated research into the role of TNF-α shedding in specific cell types and disease contexts. Studies in activated human peripheral blood mononuclear cells (PBMCs) have shown that TAPI-0 can directly inhibit TNF-α release, effectively trapping TNF-α on the cell surface. nih.gov This has enabled the development of methods for isolating antigen-specific CD8+ T cells based on membrane-bound TNF-α expression. nih.gov

Research using TAPI-0 has also contributed to understanding the interplay between TNF-α processing and other signaling pathways. For example, studies have investigated how TACE inhibition by TAPI-0 affects the susceptibility of cancer cells to pro-apoptotic signals, revealing the role of TACE-mediated shedding of TNF receptor family members in modulating cell death pathways. plos.org

The ability of TAPI-0 to attenuate TNF-α processing has made it an invaluable tool for researchers investigating the diverse roles of TNF-α in physiological and pathological conditions, contributing significantly to our understanding of inflammatory responses, immune regulation, and disease pathogenesis. tocris.commedchemexpress.comrndsystems.com

Conclusion and Future Research Trajectories for Tapi 0

Current Understanding of TAPI-0's Research Utility

TAPI-0 serves as a valuable tool in academic research for investigating the roles of metalloproteinases in various biological processes. Its primary utility lies in its ability to inhibit ADAM17 and a range of MMPs, thereby allowing researchers to study the consequences of reduced activity of these enzymes medchemexpress.comtocris.com.

Key areas where TAPI-0 has demonstrated research utility include:

Studying TNF-α Processing: TAPI-0 is known to attenuate the processing of TNF-α, a key pro-inflammatory cytokine. By inhibiting TACE (ADAM17), the enzyme responsible for cleaving membrane-bound TNF-α to its soluble form, TAPI-0 helps researchers understand the roles of both membrane-bound and soluble TNF-α in cellular signaling and immune responses medchemexpress.comnih.govresearcher.life. This has been particularly useful in studies involving activated human peripheral blood mononuclear cells (PBMC) where TAPI-0 effectively inhibits TNF release nih.gov.

Investigating ADAM17 and MMP Substrates: As an inhibitor of ADAM17 and MMPs, TAPI-0 is used to study the shedding of various cell surface proteins and the degradation of the extracellular matrix mediated by these enzymes scbt.commdpi.com. This includes research on the shedding of proteins like L-selectin (CD62L) and ACE2 nih.govnih.gov.

Exploring Roles in Infection and Disease Models: TAPI-0 has been employed in research investigating the involvement of metalloproteinases in infectious diseases, such as inhibiting the growth of Chlamydia trachomatis by targeting bacterial peptide deformylase medchemexpress.com. It has also been used in studies related to cancer, inflammation, and neurological diseases to understand the contribution of ADAM17 and MMPs to these conditions medchemexpress.comaai.orgresearchgate.netnih.govmedchemexpress.com.

Cell Biology Studies: TAPI-0 is used in cell-based assays to study processes like cell surface protein shedding, cellular signaling pathways (e.g., NF-κB), and the modulation of the extracellular environment researcher.lifescbt.com. For instance, it has been used to study the impact of ADAM17 inhibition on CD40 signaling and shedding in endothelial cells mdpi.com.

Development of Cell Sorting Techniques: TAPI-0 has been instrumental in developing techniques for isolating viable antigen-specific CD8+ T cells based on surface-trapped TNF-α, leveraging its ability to prevent TNF-α shedding nih.govnih.gov.

The reported IC50 values for TAPI-0 against different targets vary depending on the specific enzyme and experimental conditions. However, it is generally characterized as an inhibitor of ADAM17 with an IC50 around 100 nM and also inhibits various MMPs medchemexpress.comscbt.commedchemexpress.com.

Here is a summary of some reported inhibitory activities:

| Target Enzyme | Reported IC50 (approx.) | Reference |

| ADAM17 (TACE) | 100 nM | medchemexpress.comscbt.commedchemexpress.com |

| Peptide Deformylase (bacterial) | 18 nM | medchemexpress.com |

| Collagenase | Inhibited | scbt.com |

| Gelatinase | Inhibited | scbt.com |

| MMPs (broad) | Inhibited | nih.govscbt.com |

Note: IC50 values can vary based on experimental conditions and specific assay used.

Unexplored Research Avenues and Gaps for TAPI-0

Despite its established utility, several research avenues and gaps remain for TAPI-0:

Detailed Selectivity Profiling: While TAPI-0 is known to inhibit a range of MMPs and ADAM17, a comprehensive and up-to-date selectivity profile across the entire metalloproteinase family and other protease classes is still an area for further investigation. Understanding its precise inhibitory spectrum is crucial for interpreting results obtained using TAPI-0 and for designing more targeted experiments. Existing data suggest it inhibits multiple MMPs and ADAM17, but the relative potency against all known members is not fully elucidated nih.gov.

Off-Target Effects: Like many broad-spectrum enzyme inhibitors, TAPI-0 may have off-target effects on other enzymes or cellular pathways. More detailed studies are needed to fully characterize these potential off-target interactions and their implications for research findings.

Mechanisms Beyond Enzyme Inhibition: While primarily known as a metalloproteinase inhibitor, exploring potential mechanisms of action for TAPI-0 that are independent of direct enzyme inhibition could reveal new research applications or help explain unexpected observations.

In Vivo Research Applications: While TAPI-0 has been used in some in vivo studies, further research is needed to fully understand its pharmacokinetics, distribution, and efficacy in various animal models of disease. This is particularly relevant for exploring its potential in complex biological systems.

Comparative Studies with Newer Inhibitors: The field of metalloproteinase inhibitors is continuously evolving with the development of more selective compounds medchemexpress.com. Comparative studies using TAPI-0 alongside newer, more specific inhibitors could help clarify the contributions of individual metalloproteinases in specific biological processes and refine the interpretation of historical data obtained with TAPI-0.

Applications in Emerging Research Areas: Exploring the utility of TAPI-0 in relatively new or rapidly developing research areas, such as the role of metalloproteinases in the microbiome-gut-brain axis or specific aspects of neuroinflammation, could uncover novel applications researchgate.net.

Potential for Development of More Selective TAPI-0 Analogs for Academic Research

The development of more selective analogs of TAPI-0 holds significant potential for advancing academic research on metalloproteinases. TAPI-0's relatively broad activity against both ADAM17 and multiple MMPs can make it challenging to dissect the specific roles of individual enzymes in complex biological systems nih.gov.

Developing analogs with improved selectivity for specific metalloproteinases would offer several advantages:

Precise Target Validation: Highly selective analogs would allow researchers to more definitively attribute observed biological effects to the inhibition of a particular enzyme, strengthening target validation in research studies.

Reduced Off-Target Effects: Increased selectivity would likely minimize off-target interactions, leading to cleaner experimental results and a clearer understanding of the direct consequences of inhibiting a specific metalloproteinase.

Dissecting Redundancy and Synergy: Many metalloproteinases have overlapping substrates and functions. Selective inhibitors are crucial tools for dissecting this redundancy and identifying potential synergistic interactions between different enzymes.

Investigating Isoform-Specific Roles: For metalloproteinases with multiple isoforms, selective inhibitors could help elucidate the distinct roles of each isoform in various physiological and pathological processes.

Tool Development for Specific Pathways: Selective TAPI-0 analogs could be developed as specific chemical probes to study particular signaling pathways or cellular events regulated by individual metalloproteinases.

The hydroxamate structure of TAPI-0 provides a chemical scaffold that could be modified to improve selectivity. Structure-activity relationship studies, coupled with detailed enzyme profiling, would be essential in the rational design of such analogs. While TAPI-1 and TAPI-2 are related structural analogs with some differences in activity, the focus on developing analogs with significantly enhanced selectivity for individual targets within the MMP and ADAM families based on the TAPI-0 scaffold remains a valuable area for future academic research tool development mdpi.com. The goal would be to create a suite of TAPI-0-based tools with defined selectivity profiles to enable more precise and nuanced investigations into the complex roles of metalloproteinases in biology.

Q & A

Q. What is the primary mechanism of TAPI-0 in inhibiting metalloproteases like TACE/ADAM17?

TAPI-0 is a hydroxamate-based inhibitor that chelates zinc ions at the active site of metalloproteases, including TNF-α converting enzyme (TACE/ADAM17), collagenase, and gelatinase. It blocks enzymatic activity by competitively binding to the catalytic domain, effectively preventing substrate cleavage. For example, TAPI-0 inhibits TNF-α shedding by >90% in LPS-stimulated cells at 10 µM . Validation typically involves in vitro enzymatic assays (e.g., fluorescent peptide cleavage) and cell-based models measuring soluble cytokine release via ELISA .

Q. How is TAPI-0 typically applied in studies investigating TNF-α signaling pathways?

Researchers pre-treat cells with TAPI-0 (1–30 µM) for 30–60 minutes prior to stimulation (e.g., LPS, poly I:C) to inhibit TACE-mediated TNF-α release. Key readouts include flow cytometry for surface TNF-α retention, ELISA for soluble TNF-α quantification, and Western blotting to confirm reduced ectodomain shedding . Controls must account for solvent effects (e.g., DMSO at ≤0.5% v/v) to avoid confounding cytotoxicity .

Q. What are the standard methodologies for validating TAPI-0's inhibitory effects in cell-based assays?

- Dose-response curves : Determine IC50 values (e.g., 100 nM for TACE ) using graded concentrations.

- Enzymatic assays : Measure inhibition of recombinant TACE/ADAM17 activity with fluorogenic substrates like Mca-APK(Dnp) .

- Functional validation : Combine TAPI-0 with genetic approaches (e.g., ADAM17 knockdown) to confirm specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in cell viability data when using TAPI-0 (e.g., flow cytometry vs. live imaging)?

Discrepancies arise from assay-specific sensitivities. For instance, TAPI-0 increases NK cell death to 38% in live imaging but shows no cytotoxicity in flow cytometry . To address this:

- Use complementary assays (e.g., Annexin V/PI staining alongside real-time imaging).

- Correlate viability with functional outcomes (e.g., target cell detachment ).

- Control for off-target effects by testing TAPI-0 analogs or genetic inhibition of metalloproteases .

Q. What strategies are recommended for distinguishing TAPI-0's primary targets from off-target effects in complex biological systems?

- Proteomic profiling : Use activity-based probes (e.g., biotinylated hydroxamates) to identify TAPI-0-bound enzymes .

- Mutant validation : Employ pathogen models (e.g., Chlamydia trachomatis PDF mutants) to isolate target-specific resistance .

- Multi-omics integration : Combine transcriptomics (e.g., RNA-seq of TAPI-0-treated cells) with metabolomics to map downstream pathways .

Q. How should experimental designs be optimized when TAPI-0's solvent (e.g., DMSO) introduces confounding variables?

- Solvent alternatives : Reconstitute TAPI-0 in low-cytotoxicity solvents like RPMI instead of DMSO .

- Vehicle controls : Include matched solvent concentrations (e.g., 0.5% DMSO) in all conditions.

- Dose titration : Use the lowest effective concentration (e.g., 10 µM for TNF-α inhibition) to minimize solvent volume .

Methodological Considerations

- Data interpretation : Address conflicting results (e.g., TAPI-0’s dual inhibition of PDF and metalloproteases ) by cross-referencing structural analogs (e.g., GM6001) and genetic models.

- Ethical rigor : Ensure compliance with data-sharing policies when using API-derived datasets, as per institutional and platform guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.